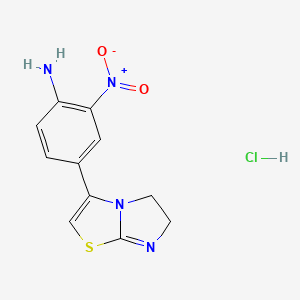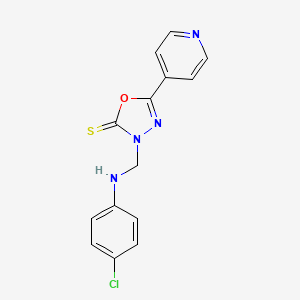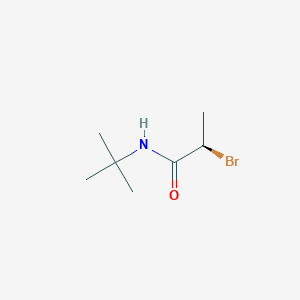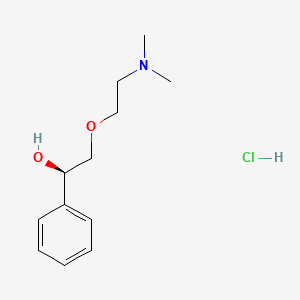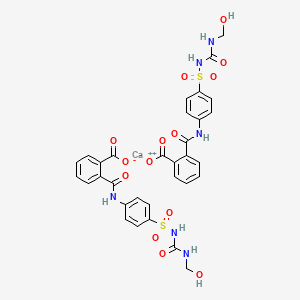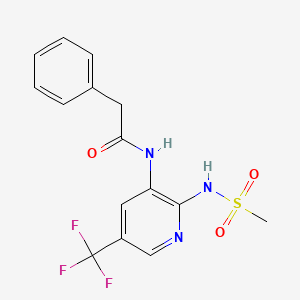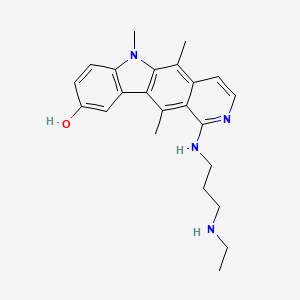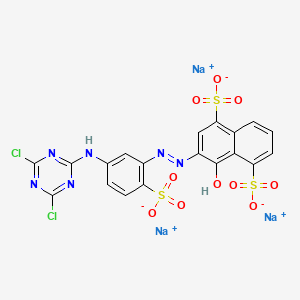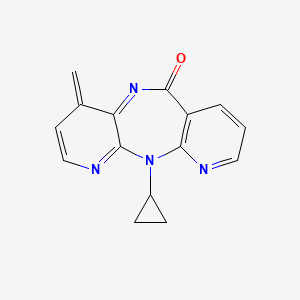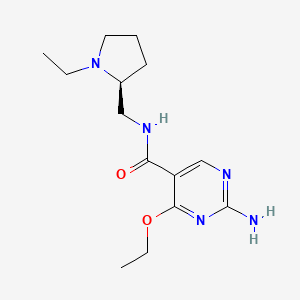
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is a chemical compound known for its selective and potent antagonistic properties on dopamine D2 and D3 receptors. This compound is often used in scientific research to study the effects of dopamine receptor antagonism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the ethoxy group, and the attachment of the pyrrolidinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its use in research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with dopamine receptors.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the compound’s reactivity and developing new synthetic methods.
Biology: Investigating the role of dopamine receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for conditions related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Industry: Developing new materials and chemical processes based on the compound’s unique properties.
Mechanism of Action
The compound exerts its effects by selectively binding to dopamine D2 and D3 receptors, blocking the action of dopamine. This antagonistic activity can modulate neurotransmission, affecting various physiological and behavioral processes. The molecular targets and pathways involved include the inhibition of dopamine-mediated signaling, which can influence mood, cognition, and motor function.
Comparison with Similar Compounds
Similar Compounds
Eticlopride hydrochloride: Another selective dopamine D2/D3 receptor antagonist with similar pharmacological properties.
Raclopride: A compound with a similar structure and function, used in research to study dopamine receptor antagonism.
Uniqueness
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is unique due to its specific binding affinity and selectivity for dopamine D2 and D3 receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes and potential therapeutic applications.
Properties
CAS No. |
84332-40-1 |
|---|---|
Molecular Formula |
C14H23N5O2 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-amino-4-ethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-3-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15)18-13(11)21-4-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H2,15,17,18)/t10-/m0/s1 |
InChI Key |
ABFYYXAMWONITJ-JTQLQIEISA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=CN=C(N=C2OCC)N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


